2,6-Methanoazirino[2,3-f]isoindole(9CI)
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Overview
Description
2,6-Methanoazirino[2,3-f]isoindole(9CI) is a complex organic compound with the molecular formula C9H4N2. This compound is known for its unique structure, which includes a fused aziridine and isoindole ring system. The presence of these rings imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methanoazirino[2,3-f]isoindole(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the aziridine and isoindole rings.
Industrial Production Methods
Industrial production of 2,6-Methanoazirino[2,3-f]isoindole(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Methanoazirino[2,3-f]isoindole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, resulting in different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce ring-opened compounds.
Scientific Research Applications
2,6-Methanoazirino[2,3-f]isoindole(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Methanoazirino[2,3-f]isoindole(9CI) involves its interaction with molecular targets through its reactive aziridine and isoindole rings. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered ring containing nitrogen.
Isoindole: A compound with a fused benzene and pyrrole ring system.
Uniqueness
2,6-Methanoazirino[2,3-f]isoindole(9CI) is unique due to its fused ring system, which combines the properties of both aziridine and isoindole
Properties
CAS No. |
107083-25-0 |
---|---|
Molecular Formula |
C9H4N2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,9-diazatetracyclo[5.3.1.02,6.08,10]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C9H4N2/c1-4-6-2-10-3-7(6)5(1)9-8(4)11-9/h2-3H,1H2 |
InChI Key |
ABPFYMWAXDEAHH-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=N3)C1=C4C2=CN=C4 |
Canonical SMILES |
C1C2=C3C(=N3)C1=C4C2=CN=C4 |
Synonyms |
2,6-Methanoazirino[2,3-f]isoindole(9CI) |
Origin of Product |
United States |
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